![molecular formula C16H21N5O3 B2915316 1,7-dimethyl-3-(2-(piperidin-1-yl)ethyl)oxazolo[2,3-f]purine-2,4(1H,3H)-dione CAS No. 902329-55-9](/img/structure/B2915316.png)
1,7-dimethyl-3-(2-(piperidin-1-yl)ethyl)oxazolo[2,3-f]purine-2,4(1H,3H)-dione
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Overview
Description
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Synthesis Analysis
The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . In the last several years, a lot of reviews concerning specific methods of piperidine synthesis, functionalization, and their pharmacological application were published .
Molecular Structure Analysis
Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction .
Chemical Reactions Analysis
The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .
Scientific Research Applications
Synthesis and Biological Activity
Research on xanthene derivatives, closely related to the given compound, has demonstrated their significance in developing antiasthmatic agents due to their vasodilatory activity. The development of phosphodiesterase 3 inhibitors, with xanthene nucleus, indicates the ongoing interest in exploring these compounds for potent anti-asthmatic drugs. Studies show that compounds with electron-withdrawing groups exhibit significant activity, highlighting the importance of structural modifications for enhanced biological activity (Bhatia et al., 2016).
Coordination Chemistry
Investigations into the coordination sphere of divalent metal aquacomplexes with purine derivatives, including structures similar to the compound , reveal complex interactions and hydrogen bonding networks. These studies provide valuable insights into designing metal-organic frameworks and other coordination complexes for various applications, from catalysis to materials science (Maldonado et al., 2009).
Anticancer, Anti-HIV, and Antimicrobial Activities
Research into triazino and triazolo[4,3-e]purine derivatives has identified new candidates with potential antineoplastic, anti-HIV-1, and antimicrobial activities. The synthesis and evaluation of these derivatives underscore the therapeutic potential of purine-based compounds in treating various diseases. Compounds demonstrating significant activity against cancer cell lines and HIV-1 infections offer a promising avenue for future drug development (Ashour et al., 2012).
Serotonin Receptor Antagonism
The synthesis of bicyclic triazol and triazine derivatives has highlighted their potential as serotonin receptor antagonists. These compounds, by modulating serotonin activity, present a pathway for developing new treatments for psychiatric disorders such as depression and anxiety. The identification of compounds with potent 5-HT2 antagonist activity further exemplifies the relevance of purine analogs in neuroscience and pharmacology (Watanabe et al., 1992).
Mechanism of Action
Future Directions
properties
IUPAC Name |
4,7-dimethyl-2-(2-piperidin-1-ylethyl)purino[8,7-b][1,3]oxazole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N5O3/c1-11-10-21-12-13(17-15(21)24-11)18(2)16(23)20(14(12)22)9-8-19-6-4-3-5-7-19/h10H,3-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQNJAZOXIXJNLI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C3=C(N=C2O1)N(C(=O)N(C3=O)CCN4CCCCC4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,7-Dimethyl-2-(2-piperidin-1-ylethyl)purino[8,7-b][1,3]oxazole-1,3-dione |
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